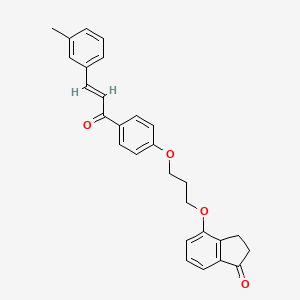
|A-Glucosidase-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
|A-Glucosidase-IN-6 is a compound known for its inhibitory effects on the enzyme alpha-glucosidase. Alpha-glucosidase is an enzyme located in the brush border of the small intestine and is responsible for breaking down carbohydrates into glucose .
Preparation Methods
The preparation of |A-Glucosidase-IN-6 involves several synthetic routes and reaction conditions. Common methods include enzymatic hydrolysis, microbial fermentation, and chemical synthesis . Chemical synthesis, although costly and potentially environmentally harmful, allows for the creation of peptide chains with specific structures and sequences . Industrial production methods often involve the use of chromatography techniques such as size-exclusion chromatography, ion exchange chromatography, gel chromatography, and reversed-phase high-performance liquid chromatography for purification .
Chemical Reactions Analysis
|A-Glucosidase-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of glucosidic linkages catalyzed by alpha-glucosidase results in the release of glucose . The enzyme’s activity can be influenced by factors such as substrate concentration and the presence of inhibitors .
Scientific Research Applications
|A-Glucosidase-IN-6 has a wide range of scientific research applications. In chemistry, it is used to study enzyme kinetics and the mechanisms of carbohydrate metabolism . In biology, it is used to investigate the role of alpha-glucosidase in various physiological processes . In medicine, this compound is of interest for its potential use in managing diabetes by inhibiting the breakdown of carbohydrates and controlling blood glucose levels . Additionally, it has applications in the food industry for the development of functional foods with hypoglycemic properties .
Mechanism of Action
The mechanism of action of |A-Glucosidase-IN-6 involves the inhibition of the alpha-glucosidase enzyme. This enzyme catalyzes the hydrolysis of terminal non-reducing (1→4)-linked alpha-glucose residues to release a single alpha-glucose molecule . By inhibiting this enzyme, this compound reduces the breakdown of carbohydrates into glucose, thereby controlling postprandial blood glucose levels . The molecular targets involved in this process include the active site of the enzyme, where the inhibitor binds and prevents substrate access .
Comparison with Similar Compounds
|A-Glucosidase-IN-6 is unique compared to other alpha-glucosidase inhibitors such as acarbose, miglitol, and voglibose . While these inhibitors also target the alpha-glucosidase enzyme, this compound may offer different binding affinities and inhibitory effects . Similar compounds include flavonoids, which have been shown to inhibit alpha-glucosidase through various mechanisms . The uniqueness of this compound lies in its specific structure and the potential for targeted therapeutic applications .
Properties
Molecular Formula |
C24H17ClF3NO3S |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
N-[4-[(2E,4E)-5-(4-chlorophenyl)penta-2,4-dienoyl]phenyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C24H17ClF3NO3S/c25-20-11-5-17(6-12-20)3-1-2-4-23(30)18-7-13-21(14-8-18)29-33(31,32)22-15-9-19(10-16-22)24(26,27)28/h1-16,29H/b3-1+,4-2+ |
InChI Key |
XAAAPRQFILKAHH-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)







![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)
![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)
![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
